
n-(2-Hydroxybenzyl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Hydroxybenzyl)naphthalene-1-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further substituted with a 2-hydroxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Hydroxybenzyl)naphthalene-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1-carboxylic acid and 2-hydroxybenzylamine.
Activation of Carboxylic Acid: The carboxylic acid group of naphthalene-1-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-hydroxybenzylamine to form the desired carboxamide. This reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
n-(2-Hydroxybenzyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of n-(2-Hydroxybenzyl)naphthalene-1-carboxaldehyde.
Reduction: Formation of n-(2-Hydroxybenzyl)naphthalene-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, n-(2-Hydroxybenzyl)naphthalene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in hydrophobic interactions.
Medicine
Medicinally, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism by which n-(2-Hydroxybenzyl)naphthalene-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and carboxamide groups allow for hydrogen bonding and electrostatic interactions with biological targets, while the aromatic rings provide hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
n-(2-Methoxybenzyl)naphthalene-1-carboxamide: Similar structure but with a methoxy group instead of a hydroxyl group.
n-(2-Hydroxyphenyl)naphthalene-1-carboxamide: Similar structure but with the hydroxyl group directly attached to the benzene ring.
Uniqueness
n-(2-Hydroxybenzyl)naphthalene-1-carboxamide is unique due to the presence of both a hydroxyl group and a benzyl group attached to the naphthalene ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
6944-60-1 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
N-[(2-hydroxyphenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H15NO2/c20-17-11-4-2-7-14(17)12-19-18(21)16-10-5-8-13-6-1-3-9-15(13)16/h1-11,20H,12H2,(H,19,21) |
Clave InChI |
VIGCYGYGZLIQKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


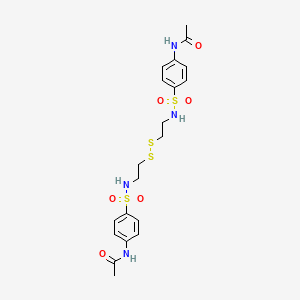



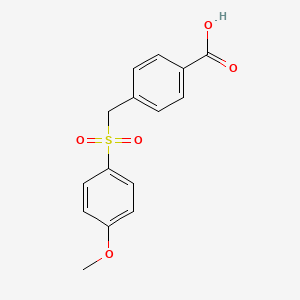

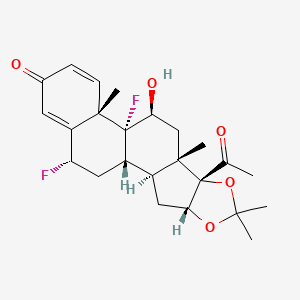
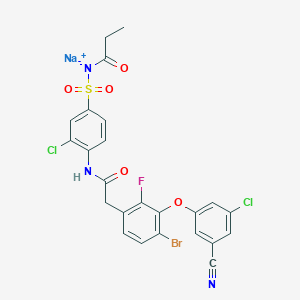

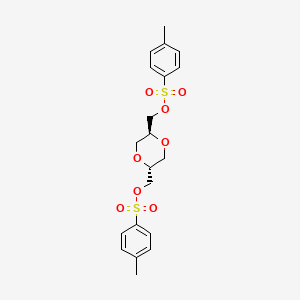

![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)


